Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyanoacetate with 3,3-dimethylcyclobutanone under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the cyano group to the carbonyl compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-1H-indole-1-carboxylate: Another compound with a cyano group and tert-butyl ester, but with an indole ring instead of a cyclobutane ring.
Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a piperidine ring and a tert-butyl ester group.
Uniqueness
Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDIVGWKDBETON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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